molecular formula C7H12O3 B14755925 acetic acid;(1S)-cyclopent-2-en-1-ol CAS No. 62247-42-1

acetic acid;(1S)-cyclopent-2-en-1-ol

Cat. No.: B14755925
CAS No.: 62247-42-1
M. Wt: 144.17 g/mol
InChI Key: PKQUEDAUNKXNIJ-NUBCRITNSA-N
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Description

Acetic acid;(1S)-cyclopent-2-en-1-ol is a compound that combines the properties of acetic acid and (1S)-cyclopent-2-en-1-olIt is widely used in the chemical industry and is a key component of vinegar (1S)-cyclopent-2-en-1-ol is a chiral alcohol with a cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-cyclopent-2-en-1-ol with acetic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

(1S)-cyclopent-2-en-1-ol+acetic acidacetic acid;(1S)-cyclopent-2-en-1-ol+water\text{(1S)-cyclopent-2-en-1-ol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} (1S)-cyclopent-2-en-1-ol+acetic acid→acetic acid;(1S)-cyclopent-2-en-1-ol+water

Industrial Production Methods

Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of acetaldehyde, and fermentation processes . The production of (1S)-cyclopent-2-en-1-ol can be achieved through the reduction of cyclopent-2-en-1-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The combination of these two compounds can be carried out through esterification as described above.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in (1S)-cyclopent-2-en-1-ol can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The hydroxyl group in (1S)-cyclopent-2-en-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Alkyl halides, esters

Scientific Research Applications

Acetic acid;(1S)-cyclopent-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1S)-cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a weak acid, donating protons and participating in acid-base reactions. The (1S)-cyclopent-2-en-1-ol component can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Acetic acid;(1S)-cyclopent-2-en-1-ol can be compared with other similar compounds, such as:

    Acetic acid: A simple carboxylic acid with a wide range of applications in the chemical industry.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group, used in organic synthesis.

    Cyclopent-2-en-1-one: A cyclopentene derivative with a carbonyl group, used as a precursor in various chemical reactions.

The uniqueness of this compound lies in its combination of acetic acid and (1S)-cyclopent-2-en-1-ol, resulting in a compound with distinct chemical and physical properties.

Properties

CAS No.

62247-42-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;(1S)-cyclopent-2-en-1-ol

InChI

InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h1,3,5-6H,2,4H2;1H3,(H,3,4)/t5-;/m1./s1

InChI Key

PKQUEDAUNKXNIJ-NUBCRITNSA-N

Isomeric SMILES

CC(=O)O.C1C[C@@H](C=C1)O

Canonical SMILES

CC(=O)O.C1CC(C=C1)O

Origin of Product

United States

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